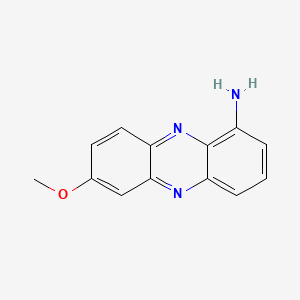
7-Methoxyphenazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxyphenazin-1-amine is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse range of biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of 7-Methoxyphenazin-1-amine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzenes with appropriate methoxy-substituted precursors . Another method includes the oxidative cyclization of diphenylamines . Industrial production methods often utilize catalytic hydrogenation and reductive cyclization techniques to achieve high yields and purity .
Analyse Des Réactions Chimiques
7-Methoxyphenazin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
7-Methoxyphenazin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.
Medicine: Its antitumor activity is being explored for potential cancer therapies.
Industry: The compound is used in the development of dyes and pigments due to its stable color properties
Mécanisme D'action
The mechanism of action of 7-Methoxyphenazin-1-amine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately causing cell death . The compound’s ability to interfere with cellular respiration and energy production also contributes to its antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
7-Methoxyphenazin-1-amine can be compared with other phenazine derivatives such as:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Clofazimine: Used as an antituberculosis agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives.
Propriétés
Numéro CAS |
18450-05-0 |
|---|---|
Formule moléculaire |
C13H11N3O |
Poids moléculaire |
225.251 |
Nom IUPAC |
7-methoxyphenazin-1-amine |
InChI |
InChI=1S/C13H11N3O/c1-17-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3 |
Clé InChI |
DOKYBQBAPUSQKN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1 |
Synonymes |
1-Amino-7-methoxyphenazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















